molecular formula C11H6F3N3 B1471122 {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile CAS No. 1227955-29-4

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile

Cat. No. B1471122
CAS RN: 1227955-29-4
M. Wt: 237.18 g/mol
InChI Key: JTUUDERAYDPXSY-UHFFFAOYSA-N
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Description

The compound “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” is a versatile material extensively used in scientific research due to its diverse applications. It offers great potential in fields like drug discovery, material synthesis, and catalysis. The molecular formula is C11H6F3N3 .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” consists of a pyridine ring with a trifluoromethyl group and a methylene malononitrile group .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the same properties that make trifluoromethylpyridines effective in human pharmaceuticals.

Synthesis of Other Compounds

The compound can participate in the Horner-Wadsworth-Emmons reaction , a method used in organic chemistry to form carbon-carbon double bonds. It is a useful tool in the synthesis of other complex organic compounds.

FDA-Approved Drugs

Trifluoromethyl group-containing drugs, which include derivatives of the compound , have been approved by the FDA . These drugs exhibit numerous pharmacological activities .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, such as trifluoromethylpyridines, has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c1-7-9(4-8(5-15)6-16)2-3-10(17-7)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUUDERAYDPXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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